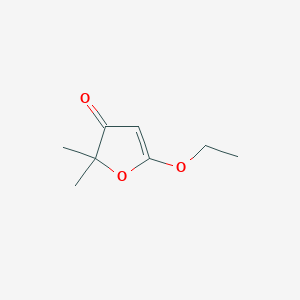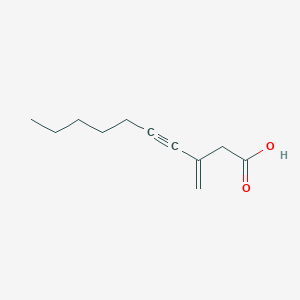![molecular formula C14H11N3OSe B14399935 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89914-60-3](/img/structure/B14399935.png)
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the reaction of primary selenoamides with bisacyl chlorides in the presence of triethylamine (Et3N). For example, the reaction with malonyl chloride yields 6-hydroxy-1,3-selenazin-4-ones . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.
Organic Synthesis: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s electronic properties may make it useful in the development of novel materials for electronic and optoelectronic applications.
Wirkmechanismus
The mechanism of action of 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one involves its interaction with biological targets through hydrogen bonding and π-π interactions. The selenium atom can act as an acceptor in hydrogen bonds, while the fused aromatic ring can form π-π interactions with biological targets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone: This compound is similar in structure but contains sulfur instead of selenium.
4H-3,1-Benzothiazin-4-ones: These compounds contain sulfur and have been studied for their biological activities.
Uniqueness
The presence of selenium in 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one imparts unique chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making them valuable in various research applications.
Eigenschaften
CAS-Nummer |
89914-60-3 |
|---|---|
Molekularformel |
C14H11N3OSe |
Molekulargewicht |
316.23 g/mol |
IUPAC-Name |
2-(4-methylanilino)pyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C14H11N3OSe/c1-9-4-6-10(7-5-9)16-14-17-12(18)11-3-2-8-15-13(11)19-14/h2-8H,1H3,(H,16,17,18) |
InChI-Schlüssel |
NWEVWVXBPUMFKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C3=C([Se]2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


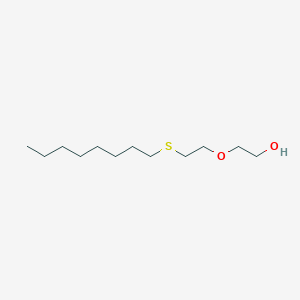
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)
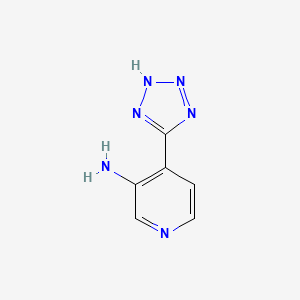

![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
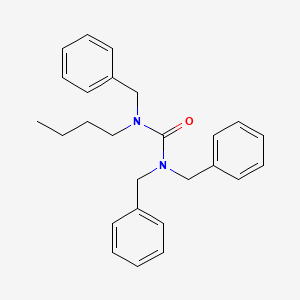
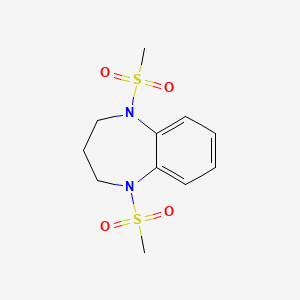
![3-[3-(4-Ethoxyphenyl)propyl]aniline](/img/structure/B14399900.png)
